molecular formula C27H56N2O B1221419 Behenamidopropyl dimethylamine CAS No. 60270-33-9

Behenamidopropyl dimethylamine

Cat. No. B1221419
CAS RN: 60270-33-9
M. Wt: 424.7 g/mol
InChI Key: MNAZHGAWPCLLGX-UHFFFAOYSA-N
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Description

Behenamidopropyl Dimethylamine (BDMA) is an anti-static and emulsifying agent used in cosmetics and hair care products . It includes a long carbon chain (behenyl group) and amine groups, enhancing its affinity for hair and skin . It is prized for its ability to detangle and soften hair, improve combability, and reduce static electricity .


Synthesis Analysis

BDMA is synthesized through a chemical process that involves the reaction of behenyl alcohol with dimethylamine and propylene oxide . This process results in the formation of the quaternary ammonium compound with a long carbon chain .


Molecular Structure Analysis

The molecular formula of BDMA is C27H56N2O . It contains a total of 85 bonds, including 29 non-H bonds, 1 multiple bond, 24 rotatable bonds, 1 double bond, 1 secondary amide (aliphatic), and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

BDMA is a biodegradable amidoamine, which converts into a cationic surfactant at acidic pH . It shows outstanding water solubility, despite its very long alkyl chain .


Physical And Chemical Properties Analysis

BDMA is a white solid . It is insoluble in water but soluble in ethanol . It has a boiling point of 544.80°C and a melting point of 80°C .

Scientific Research Applications

Eco-Friendly Alternative for Hair Care

Behenamidopropyl Dimethylamine (BAPDMA) is gaining attention as an eco-friendly alternative in the hair care industry. Its biodegradable nature and superior performance make it a promising candidate for various applications. Notably, it exhibits exceptional water solubility and conditioning capabilities, even with a long alkyl chain. BAPDMA performs better than traditional cationic surfactants, offering enhanced sensorial profiles and improved combing force reductions on hair. Its versatility extends to uses as a conditioning agent in 2-in-1 shampoos, where it also demonstrates color protection effects, and as a gelling agent in hair coloring creams. The improved biodegradation and aquatic toxicity profiles of BAPDMA compared to current cationic surfactants highlight its potential as an eco-friendly choice for the hair care market (Minguet, Subirats, Castán, & Sakai, 2010).

Role in Therapeutic Agents

Although not directly related to Behenamidopropyl Dimethylamine, research on related compounds, such as myristamidopropyl dimethylamine (MAPD), has shown significant activities against Acanthamoeba strains that are resistant to medical therapy. MAPD has demonstrated minimum cysticidal concentrations ranging from 6.25 to 25 μg/ml, suggesting its potential in therapeutic applications (Kilvington, Hughes, Byas, & Dart, 2002).

Development of Analytical Methods

Research has also been conducted to develop analytical methods for related compounds like Dimethylaminopropylamine (DMPA). DMPA, used in the synthesis of aminoamides, is essential in producing compounds like betaines, aminic oxides, and quaternary ammonium salts in the tensioactive industrial area. The optimization of the derivatization reaction of DMPA has been achieved using high-performance liquid chromatography for its determination in aminoamide samples, indicating the importance of analytical techniques in quality control and research (Prieto-Blanco, López-Mahía, & Rodríguez, 1997).

Future Directions

The market size for BDMA was valued at USD 225.9 Million in 2023 and is projected to reach USD 361.10 Million by 2030, growing at a CAGR of 4.8% during the forecasted period 2024 to 2030 . The demand for BDMA may increase due to shifts in consumer preference towards natural or organic components, growing consumer awareness of personal care products, and innovations in formulations .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]docosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H56N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3/h4-26H2,1-3H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAZHGAWPCLLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H56N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209025
Record name N-[3-(Dimethylamino)propyl]docosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Behenamidopropyl dimethylamine

CAS RN

60270-33-9
Record name Behenic acid dimethylaminopropylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60270-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Behenamidopropyl dimethylamine
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Record name N-[3-(Dimethylamino)propyl]docosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(dimethylamino)propyl]docosanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BEHENAMIDOPROPYL DIMETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Behenic acid (LUNAC BA, manufactured by Kao Corporation) and dimethyl aminopropylamine were subjected as starting materials to amidation reaction to give behenic acid dimethylaminopropylamide. The purity was 98%, and other components include unreacted behenic acid, unreacted amine, water, etc. The composition of the fatty acid residue (R4CO) was C17H35CO/C19H39CO/C21H43CO/C23H47CO=1%/9%/88%/2%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
M Minguet, N Subirats, P Castan… - International journal of …, 2010 - Wiley Online Library
… Un de ces tensioactifs c’est la Behenamidopropyl Dimethylamine (BAPDMA). Cette … behenamidopropyl dimethylamine soit une très bonne alternative pour le marché du soin capillaire. …
Number of citations: 24 onlinelibrary.wiley.com
CL Burnett, I Boyer, WF Bergfeld… - … journal of toxicology, 2019 - journals.sagepub.com
… A supplier has indicated that the maximum level of DMAPA in behenamidopropyl dimethylamine is 115 ppm. The supplier stated that the typical use level of this material in hair …
Number of citations: 7 journals.sagepub.com
DV Belsito, RA Hill, CD Klaassen, DC Liebler… - 2014 - cir-safety.org
… Behenamidopropyl Dimethylamine A supplier has indicated that the maximum level of DMAPA in behenamidopropyl dimethylamine is 115 ppm.The supplier stated that the typical use …
Number of citations: 4 www.cir-safety.org
M Minguet, N Subirats - Cosmetic …, 2008 - cosmeticsciencetechnology.com
… in hair care of a product that is the near future, the use of C and C monoalkyl quats is expected readily biodegradable and has a low aquatic toxicity: Behenamidopropyl Dimethylamine (…
L Adams, K Bauman, A Dimuzio, A Fuji - 2018 - hero.epa.gov
… -water emulsion, contains the following components: a cationic emulsifier (such as behentrimonium chloride), a skin conditioner component (such as behenamidopropyl dimethylamine)…
Number of citations: 0 hero.epa.gov
AG De Groot, DH Liem - Contact dermatitis, 1984 - Wiley Online Library
Contact allergy to the cationic emulfisier oleamidopropyl dimethylamine was demonstrated in 3 patients. In every case the emulsifier was present in a particular brand of body lotion. …
Number of citations: 16 onlinelibrary.wiley.com
A Jordà, N Marimon, C Pey - kaochemicals-eu.com
Hair is one of the most important elements in personal image. Style trends lead to subjecting it to strong alkaline chemical treatments, such as dying, rinsing or perms which usually …
Number of citations: 4 kaochemicals-eu.com
O Al-Jamal, H Al-Jighefee, N Younes, R Abdin… - Science of The Total …, 2020 - Elsevier
Surfactants are widely used in the industry of detergents, household products, and cosmetics. SAPDMA is a cationic surfactant that is used mostly in cosmetics, conditioning agents and …
Number of citations: 18 www.sciencedirect.com
IF Burgess - Medical and Veterinary Entomology, 2010 - Wiley Online Library
… The product also contained a 22-carbon cationic conditioning and detangling agent, behenamidopropyl dimethylamine behenate, which reputedly has better wetting and conditioning …
M Minguet, N Subirats, P Castan - 55th Sepawa congress and European detergents …, 2008
Number of citations: 2

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